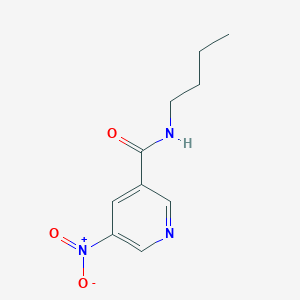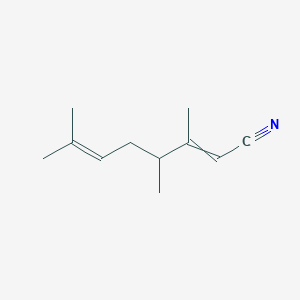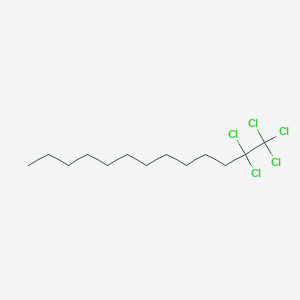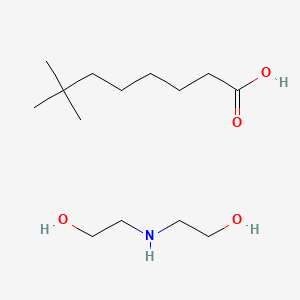
Neodecanoic acid diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodecanoic acid diethanolamine salt is a chemical compound formed from the reaction between neodecanoic acid and diethanolamine. Neodecanoic acid is a highly branched carboxylic acid, while diethanolamine is an organic compound with both amine and alcohol functional groups. This compound is known for its unique properties and applications in various industries, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodecanoic acid is synthesized by reacting nonene with carbon monoxide under high pressure in the presence of an acidic catalyst . The resulting neodecanoic acid is then reacted with diethanolamine to form neodecanoic acid diethanolamine salt. The reaction typically involves heating the mixture of neodecanoic acid and diethanolamine under controlled conditions to ensure complete reaction and formation of the salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of neodecanoic acid followed by its reaction with diethanolamine. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Neodecanoic acid diethanolamine salt undergoes various chemical reactions, including:
Neutralization: Reaction with acids and bases to form salts and water.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions:
Acids and Bases: Used in neutralization reactions.
Alcohols: Used in esterification reactions.
Amines: Used in amidation reactions.
Major Products Formed:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Aplicaciones Científicas De Investigación
Neodecanoic acid diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
Neodecanoic acid diethanolamine salt can be compared with other similar compounds, such as:
2-Ethylhexanoic Acid: Another branched carboxylic acid with different properties and applications.
Diethanolamine: The parent compound of this compound, used in various chemical reactions and applications.
Uniqueness: this compound is unique due to its highly branched structure, which imparts specific properties such as high hydrophobicity and stability. These properties make it suitable for specialized applications in various fields .
Comparación Con Compuestos Similares
- 2-Ethylhexanoic Acid
- Diethanolamine
- Neopentanoic Acid
- 2,2-Dimethyloctanoic Acid
Propiedades
Número CAS |
58722-91-1 |
|---|---|
Fórmula molecular |
C14H31NO4 |
Peso molecular |
277.40 g/mol |
Nombre IUPAC |
7,7-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-10(2,3)8-6-4-5-7-9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |
Clave InChI |
YQOWBAYEWIYODB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCC(=O)O.C(CO)NCCO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


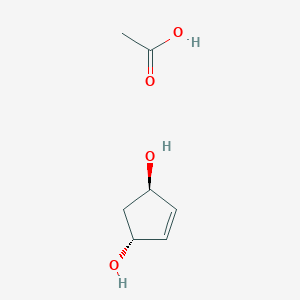
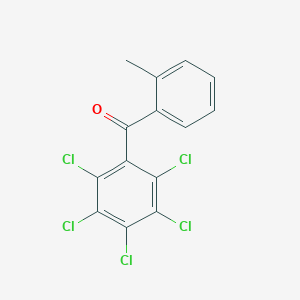


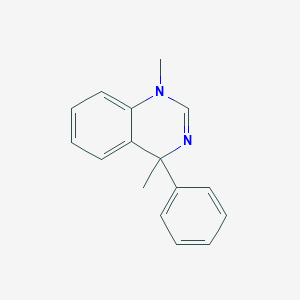
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)

![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)

